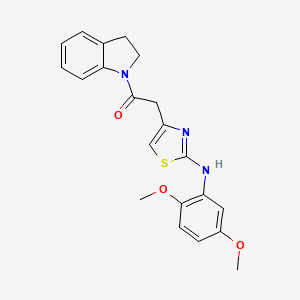
2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone, also known as DMAT, is a small molecule inhibitor that has shown promising results in scientific research applications. DMAT is a thiazole-based compound that has been used to target protein kinases and has been found to have potential in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research efforts have led to the synthesis of novel compounds based on thiazole and indole derivatives, which show potential in various applications. For instance, Breinholt et al. (2001) explored the synthesis of 2-amino-4H-thiazolo[5,4-b]indole and characterized its conversion products, which showed inhibitory activity against protein tyrosine phosphatases (PTPs) (Breinholt et al., 2001). This indicates potential applications in developing therapeutic agents targeting specific enzymes.
Antibacterial and Antifungal Activity
Some derivatives have been synthesized and evaluated for their antimicrobial properties. Research in 2020 on novel 1H-Indole derivatives revealed significant antibacterial and antifungal activities, suggesting potential for these compounds in creating new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Material Science and Chemical Sensing
In the field of material science, derivatives of thiazole and indole have been utilized in the synthesis of compounds with specific physical and chemical properties. Tzeng et al. (1999) demonstrated the crystal engineering of gold(I) thiolate-based compounds, highlighting the role of such derivatives in developing materials with desired structural characteristics (Tzeng et al., 1999).
Corrosion Inhibition
The application of thiazole derivatives in corrosion inhibition was investigated, where density functional theory (DFT) calculations and molecular dynamics simulations were used to predict the inhibition performances of specific thiazole derivatives against the corrosion of iron, demonstrating the potential of these compounds in industrial applications (Kaya et al., 2016).
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-26-16-7-8-19(27-2)17(12-16)23-21-22-15(13-28-21)11-20(25)24-10-9-14-5-3-4-6-18(14)24/h3-8,12-13H,9-11H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYKTPFROHJEDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((2,5-Dimethoxyphenyl)amino)thiazol-4-yl)-1-(indolin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)
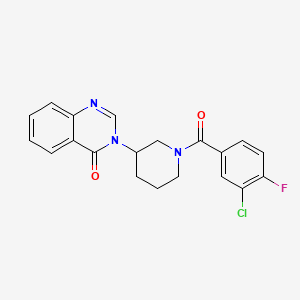
![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
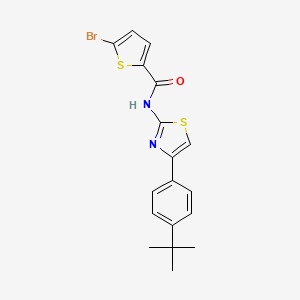

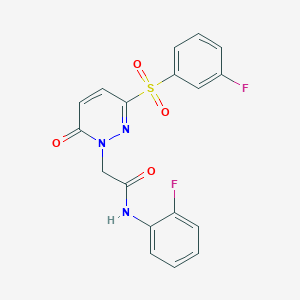
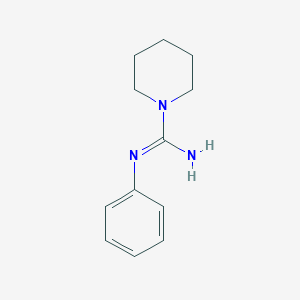

![N-[2-methyl-3-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B2395117.png)
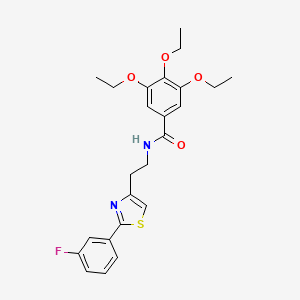
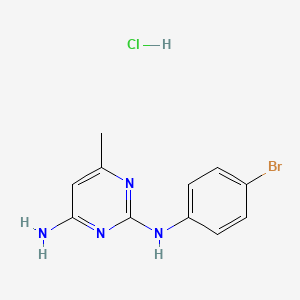
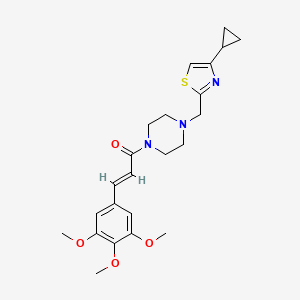
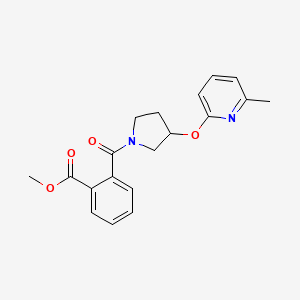
![1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2395125.png)